6H-Pyrrolo[3,4-E]benzoxazole 6H-Pyrrolo[3,4-E]benzoxazole
Brand Name: Vulcanchem
CAS No.: 42540-45-4
VCID: VC18700527
InChI: InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2
SMILES:
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol

6H-Pyrrolo[3,4-E]benzoxazole

CAS No.: 42540-45-4

Cat. No.: VC18700527

Molecular Formula: C9H6N2O

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

6H-Pyrrolo[3,4-E]benzoxazole - 42540-45-4

Specification

CAS No. 42540-45-4
Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
IUPAC Name 6H-pyrrolo[3,4-e][1,3]benzoxazole
Standard InChI InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2
Standard InChI Key ALRAPDOJMXGROB-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=N1)C3=C(C=C2)OC=N3

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

6H-Pyrrolo[3,4-e]benzoxazole consists of a benzoxazole moiety (a benzene ring fused to an oxazole heterocycle) and a pyrrole ring fused at the [3,4-e] positions (Figure 1). The "6H" designation indicates the tautomeric form where six hydrogen atoms are present in the fused system. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, while the pyrrole contributes a second nitrogen atom at position 2.

Key structural features:

  • Aromaticity: The fused rings maintain aromaticity, stabilizing the molecule through conjugation.

  • Tautomerism: The compound may exhibit tautomerism, with hydrogen shifts occurring between nitrogen and adjacent carbon atoms.

  • Planarity: The fused system is nearly planar, facilitating π-π stacking interactions in biological systems .

Synthesis and Reaction Mechanisms

Photostimulated Cyclization

The most efficient synthesis involves a two-step process:

  • Amidation: 2-Haloanilines react with pyrrole-2-carboxylic acid to form carboxamide intermediates.

  • Photostimulated C–O Cyclization: Under UV irradiation in DMSO or liquid ammonia, the carboxamide undergoes intramolecular O-arylation to yield 6H-pyrrolo[3,4-e]benzoxazole (Table 1) .

Table 1. Representative Synthesis of 6H-Pyrrolo[3,4-e]benzoxazole Derivatives

SubstrateSolventBase (equiv)Time (h)Yield (%)
1dNH₃(l)t-BuOK (3)691
1eDMSOt-BuOK (3)878

Mechanistic Insights:

  • SRN1 Pathway: The reaction proceeds via a single-electron transfer (SET) mechanism, forming a distonic radical anion intermediate .

  • Regioselectivity: The oxazole ring forms preferentially over alternative C–N cyclization products due to thermodynamic stability .

Alternative Methods

  • Electrochemical Synthesis: λ³-Iodanes generated anodically facilitate oxidative cyclization of ortho-iminophenols, though this method is less explored for pyrrolo-benzoxazoles .

  • Metal-Free C–H Functionalization: 1,3-Propanedithiol promotes C–H mercaptalization of benzoxazoles, but applicability to fused systems remains unverified .

Physicochemical Properties

Table 2. Physicochemical Data for 6H-Pyrrolo[3,4-e]benzoxazole

PropertyValue
Molecular FormulaC9H6N2O\text{C}_9\text{H}_6\text{N}_2\text{O}
Molecular Weight158.16 g/mol
CAS Number42540-45-4
Melting PointNot reported
SolubilitySoluble in DMSO, NH₃(l)
StabilityStable under inert conditions

Spectroscopic Data:

  • ¹H NMR: Peaks at δ 6.3–8.3 ppm (aromatic protons), δ 4.5–5.0 ppm (pyrrole NH) .

  • ¹³C NMR: Signals at 110–160 ppm (aromatic carbons), 164–167 ppm (C=O/C=N) .

Biological Activities and Applications

CompoundTargetIC₅₀/EC₅₀
8gVEGFR-20.5 nM
73 (racemic)Toxoplasma gondii20 nM

Computational and Mechanistic Studies

Density Functional Theory (DFT) Analyses

  • Reaction Pathways: DFT calculations suggest that the SRN1 mechanism involves a radical anion intermediate with a reaction barrier of ΔG‡ = 7.6 kcal/mol .

  • Tautomeric Stability: The 6H tautomer is favored over 4H/2H forms by 3–5 kcal/mol due to conjugation effects .

Molecular Docking

Docking studies reveal that pyrrolo-benzoxazoles bind to the colchicine site of tubulin, disrupting polymerization (IC₅₀ = 1.9–8.2 μM) .

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